molecular formula C12H10ClFN2 B11871574 (5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine CAS No. 1346691-97-1

(5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine

Cat. No.: B11871574
CAS No.: 1346691-97-1
M. Wt: 236.67 g/mol
InChI Key: ZHDLMJJOUXHFBX-UHFFFAOYSA-N
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Description

(5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine is an organic compound that belongs to the class of heterocyclic amines This compound features a pyridine ring substituted with a 4-chloro-3-fluorophenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Substitution Reactions: The introduction of the 4-chloro-3-fluorophenyl group onto the pyridine ring can be achieved through nucleophilic aromatic substitution reactions. This step often requires the use of a suitable base and a halogenated precursor.

    Amination: The final step involves the introduction of the methanamine group. This can be achieved through reductive amination, where the pyridine derivative is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Bases like potassium carbonate and solvents such as dimethylformamide are often employed.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, amines, and N-oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-3-fluorophenyl)pyridine: Lacks the methanamine group but shares the core structure.

    (5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)amine: Similar structure but without the methylene bridge.

    (5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanol: Contains a hydroxyl group instead of the amine.

Uniqueness

(5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine is unique due to the presence of both the 4-chloro-3-fluorophenyl group and the methanamine group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1346691-97-1

Molecular Formula

C12H10ClFN2

Molecular Weight

236.67 g/mol

IUPAC Name

[5-(4-chloro-3-fluorophenyl)pyridin-3-yl]methanamine

InChI

InChI=1S/C12H10ClFN2/c13-11-2-1-9(4-12(11)14)10-3-8(5-15)6-16-7-10/h1-4,6-7H,5,15H2

InChI Key

ZHDLMJJOUXHFBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=CC(=C2)CN)F)Cl

Origin of Product

United States

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